Molecular Weight Differentiation: m/z 951 (Amide Dimer) vs. m/z 933 (Dehydrated Dimer) by LC-MS
The Ertapenem Dimer Amide Impurity (CAS 1199797-42-6) is unambiguously distinguished from the closely related Ertapenem Dimer Impurity (CAS 402955-37-7) by its mass-to-charge ratio. LC-MS analysis reveals that the target compound belongs to the m/z 951 dimer family, whereas the comparator belongs to the m/z 933 dehydrated dimer family . This 18-Da mass difference corresponds to the formal loss of one water molecule (H₂O) in the dehydrated dimer, reflecting a fundamental structural difference: the amide dimer retains an intact amide linkage between the two ertapenem moieties, while the dehydrated dimer has undergone cyclization with water elimination [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) and molecular weight by LC-MS |
|---|---|
| Target Compound Data | m/z 951; MW 951.03 g/mol; molecular formula C₄₄H₅₀N₆O₁₄S₂ |
| Comparator Or Baseline | Ertapenem Dimer Impurity (CAS 402955-37-7): m/z 933; MW 933.02 g/mol; molecular formula C₄₄H₄₈N₆O₁₃S₂ |
| Quantified Difference | Δm/z = 18 Da (equivalent to one H₂O molecule); ΔMW = 18.01 g/mol |
| Conditions | LC-MS/MS analysis using X-Terra RP 18 column (150 × 4.6 mm, 3.5 µm); mobile phase pH 8.0 ammonium formate buffer with acetonitrile/methanol gradient; flow rate 1.0 mL/min; column temperature 40 °C |
Why This Matters
This 18-Da mass difference enables unambiguous MS-based identification in impurity profiling workflows; using the wrong dimer standard (m/z 933 instead of m/z 951) would result in incorrect peak assignment in HPLC chromatograms, potentially causing the analytical method to fail system suitability criteria or miss a specified impurity.
- [1] Sajonz, P., Natishan, T. K., Wu, Y., Williams, J. M., Pipik, B., DiMichele, L., Novak, T., Pitzenberger, S., Dubost, D., & Almarsson, Ö. (2001). Preparation, Isolation, and Characterization of Dimeric Degradation Products of the 1β-Methylcarbapenem Antibiotic, Ertapenem. Journal of Liquid Chromatography & Related Technologies, 24(19), 2999–3015. View Source
